4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole
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Overview
Description
4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazole derivatives. It is commonly referred to as "PF-06282999" and has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Fluorescent Properties of Pyrazolines
Pyrazolines, including compounds similar to 4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole, have been studied for their fluorescent properties. A series of 1,3,5-triaryl-2-pyrazolines showed fluorescence in the blue region of the visible spectrum when exposed to ultraviolet radiation. These findings are significant in the context of developing new fluorescent materials for various scientific applications (Hasan et al., 2011).
Complex Synthesis and Structural Analysis
Research on the synthesis and structural analysis of pyrazole compounds, akin to this compound, has been conducted. For instance, the study by Reger et al. (2003) provides insights into the synthesis of such compounds and their structural characteristics, emphasizing the complexity and potential applications in materials science and pharmaceuticals (Reger et al., 2003).
Application in Antimicrobial and Antiprotozoal Agents
Pyrazole derivatives have been explored for their potential as antimicrobial and antiprotozoal agents. Studies like the one by Sharma et al. (2020) investigate the antibacterial properties of such compounds, highlighting their potential in developing new drugs and treatments (Sharma et al., 2020).
Utility in Anticancer Research
Compounds structurally related to this compound have been evaluated for their potential in anticancer research. For example, Hammam et al. (2005) examined the anticancer activity of fluoro-substituted pyrazoles against various cancer cell lines, demonstrating the relevance of these compounds in oncological research (Hammam et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-(4-fluorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O2/c1-8-13(14)9(2)17(16-8)12(18)7-19-11-5-3-10(15)4-6-11/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJVDHFNBJIDSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)F)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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